molecular formula C16H19BN2O4S B1418398 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid CAS No. 957061-06-2

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid

Cat. No.: B1418398
CAS No.: 957061-06-2
M. Wt: 346.2 g/mol
InChI Key: CNCIYFHRILXDLV-UHFFFAOYSA-N
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Description

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is an organic compound with the molecular formula C16H19BN2O4S It is a boronic acid derivative that features a mesitylsulfonyl hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid typically involves the reaction of phenylboronic acid with 2-(mesitylsulfonyl)hydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: Phenylboronic acid and 2-(mesitylsulfonyl)hydrazine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as ethanol or methanol, under reflux conditions.

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using automated reactors, and employing efficient purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the hydrazone moiety to other functional groups.

    Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts are typically employed in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound formed by the coupling of the boronic acid with an aryl halide.

Scientific Research Applications

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions.

    Biology: The compound can be used in the development of probes for biological studies.

    Industry: Utilized in the synthesis of advanced materials and fine chemicals.

Mechanism of Action

The mechanism of action of 3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid involves its interaction with specific molecular targets. In the context of Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. The mesitylsulfonyl hydrazone moiety may also participate in various chemical transformations, contributing to the compound’s reactivity and versatility.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.

    2-(Mesitylsulfonyl)hydrazine: A precursor in the synthesis of the target compound.

    Other boronic acids: Various boronic acids with different substituents that exhibit similar reactivity in cross-coupling reactions.

Uniqueness

3-((2-(Mesitylsulfonyl)hydrazono)methyl)phenylboronic acid is unique due to the presence of both the boronic acid and mesitylsulfonyl hydrazone moieties. This combination imparts distinct chemical properties, making it a valuable reagent in organic synthesis and other applications.

Properties

IUPAC Name

[3-[[(2,4,6-trimethylphenyl)sulfonylhydrazinylidene]methyl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BN2O4S/c1-11-7-12(2)16(13(3)8-11)24(22,23)19-18-10-14-5-4-6-15(9-14)17(20)21/h4-10,19-21H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCIYFHRILXDLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)C=NNS(=O)(=O)C2=C(C=C(C=C2C)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694166
Record name (3-{[2-(2,4,6-Trimethylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

957061-06-2
Record name 2,4,6-Trimethylbenzenesulfonic acid 2-[(3-boronophenyl)methylene]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=957061-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-{[2-(2,4,6-Trimethylbenzene-1-sulfonyl)hydrazinylidene]methyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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